
Isometamidium chloride
Overview
Description
Isometamidium chloride is a triazene trypanocidal agent primarily used in veterinary medicine to combat trypanosomiasis, a disease caused by parasitic protozoa. This compound is particularly effective against Trypanosoma congolense, Trypanosoma vivax, and Trypanosoma brucei . It consists of a single ethidium bromide-like subunit linked to a fragment of the diminazene molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isometamidium chloride involves the coupling of diazotised 3’-aminobenzamidine monohydrochloride with homidium chloride. This reaction produces a mixture of isomers, including 3-amino-8-[(3’-amidinophenylazo)-amino]-5-ethyl-6-phenylphenanthridinium chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale diazotisation and coupling reactions under controlled conditions to ensure the purity and yield of the desired isomer. The process includes purification steps such as crystallization and chromatography to isolate the active compound .
Chemical Reactions Analysis
Types of Reactions: Isometamidium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the phenanthridinium ring structure, affecting its trypanocidal activity.
Substitution: Substitution reactions can occur at the amino or phenyl groups, leading to the formation of derivatives with modified properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles, including amines and thiols, can be used under mild conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced phenanthridinium compounds, and substituted isometamidium analogs .
Scientific Research Applications
Veterinary Applications
1.1 Treatment of Trypanosomosis in Livestock
Isometamidium chloride is widely employed to treat trypanosomosis in livestock, particularly in regions where Trypanosoma brucei, Trypanosoma congolense, and Trypanosoma vivax are prevalent. The drug acts by interfering with DNA synthesis, inhibiting RNA polymerase and DNA polymerase, leading to the death of the parasites. A study demonstrated that administering this compound at doses between 0.25 mg/kg and 1.0 mg/kg body weight effectively reduced parasitemia in infected cattle .
1.2 Resistance Issues
Despite its efficacy, resistance to this compound has been reported, complicating treatment protocols. Research indicates that certain trypanosome isolates exhibit genomic alterations that confer resistance, highlighting the need for ongoing surveillance and alternative treatment strategies .
Aquaculture Applications
2.1 Treatment of Cryptobiosis in Fish
This compound has also been investigated for its effectiveness against Cryptobia salmositica, a parasite affecting rainbow trout (Oncorhynchus mykiss). In a controlled study, trout treated with this compound showed significantly lower parasitemias compared to untreated controls. The drug was administered intramuscularly at doses of 0.01 mg/kg and 0.1 mg/kg, demonstrating therapeutic potential against this aquatic pathogen .
2.2 Pharmacokinetics in Fish
The pharmacokinetics of this compound in fish revealed that peak plasma concentrations occurred two weeks post-injection, with a gradual decline thereafter. This information is crucial for determining optimal dosing schedules to maximize therapeutic effects while minimizing toxicity .
Nanoformulation Studies
Recent advancements have led to the development of nanoformulations of this compound aimed at reducing toxicity while enhancing efficacy. A study synthesized this compound-loaded alginate gum acacia nanoparticles (ISM SANPs), which demonstrated improved cytocompatibility compared to traditional formulations. This approach not only minimizes adverse effects but also allows for sustained drug release, potentially improving treatment outcomes for trypanosomosis .
Comparative Efficacy Studies
Comparative studies have assessed the protective efficacy of this compound alongside diminazene aceturate against various trypanosome infections in cattle. Findings indicated no significant difference in the mean time to infection between the two drugs; however, both treatments significantly extended the time to infection compared to untreated controls .
Summary Table: Key Findings on this compound
Application Area | Key Findings | Dosage Range | Notes |
---|---|---|---|
Livestock | Effective against T. brucei, T. congolense, T. vivax | 0.25 - 1.0 mg/kg | Resistance reported; ongoing monitoring needed |
Aquaculture | Effective against Cryptobia salmositica | 0.01 - 0.1 mg/kg | Peak plasma concentration at 2 weeks |
Nanoformulation | Improved cytocompatibility with ISM SANPs | N/A | Sustained release reduces toxicity |
Comparative Efficacy | Similar protective efficacy as diminazene aceturate | N/A | Both extend time to infection |
Mechanism of Action
Isometamidium chloride exerts its trypanocidal effects by intercalating into the DNA of the parasite, thereby inhibiting the activities of RNA and DNA polymerases. This inhibition blocks nucleic acid synthesis, leading to the death of the parasite . The compound targets the kinetoplast DNA of the trypanosomes, disrupting their replication and transcription processes .
Comparison with Similar Compounds
Diminazene diaceturate: Another trypanocidal agent used in veterinary medicine.
Homidium chloride: A phenanthridinium-based trypanocide with a similar mode of action.
Comparison: Isometamidium chloride is unique due to its dual action of prophylaxis and therapy, whereas diminazene diaceturate and homidium chloride are primarily used for therapeutic purposes. Additionally, this compound has a longer duration of action compared to the other two compounds .
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Biological Activity
Isometamidium chloride (ISM) is a trypanocide primarily used for the prophylactic and therapeutic treatment of animal trypanosomiasis, particularly infections caused by Trypanosoma congolense and Trypanosoma brucei. This compound exhibits significant biological activity against these parasites through various mechanisms, including interference with mitochondrial DNA replication and modulation of redox status in cells.
This compound acts primarily by targeting the kinetoplast DNA (kDNA) of trypanosomes, which is crucial for the parasite's survival. The drug selectively inhibits kDNA type II topoisomerase, leading to the degradation of the kDNA network and subsequent cell death. This action is complemented by its ability to enter the nucleus and bind to nuclear DNA, further disrupting cellular functions critical for parasite viability .
Key Mechanisms:
- Inhibition of kDNA Replication : ISM disrupts the replication process of kDNA, which is vital for trypanosome survival .
- Modulation of Redox Status : Prolonged exposure to ISM alters the redox balance in cells, contributing to increased oxidative stress and reduced cell viability .
- Neuromuscular Transmission Blockade : In mammals, ISM has been shown to block neuromuscular transmission, leading to paralysis in infected hosts .
Efficacy and Dosage
The efficacy of this compound varies based on dosage and timing of administration. Studies have demonstrated that dosages ranging from 0.01 mg/kg to 1.0 mg/kg can significantly reduce parasitemia in infected animals. Higher doses (up to 2.5 mg/kg) have been effective in eliminating infections but may also lead to increased mortality rates in treated subjects .
Dosage Efficacy Table
Dosage (mg/kg) | Effect on Parasitemia | Notes |
---|---|---|
0.01 | Moderate reduction | Lower efficacy; used for prophylaxis |
0.1 | Significant reduction | Effective in chronic cases |
1.0 | High efficacy | Can eliminate infection in some cases |
2.5 | High efficacy | Risk of increased mortality |
Resistance Development
Resistance to this compound has been documented, particularly in regions where it is frequently used. Genetic studies indicate that resistance may arise from changes in transporter proteins that affect drug accumulation within the parasite . The development of resistance is exacerbated in immunocompromised hosts, highlighting the need for careful management of ISM use in livestock .
Resistance Findings Table
Study Focus | Findings |
---|---|
Genomic Analysis | Identification of SNPs related to resistance |
Host Immunity Impact | Compromised immunity enhances resistance |
Transporter Gene Changes | Altered expression linked to drug uptake |
Case Studies
- Rainbow Trout Study : A study involving rainbow trout (Oncorhynchus mykiss) showed that administration of ISM at various stages post-infection led to significant reductions in parasitemia compared to controls. The study indicated that treatment at preclinical stages yielded better outcomes than at chronic stages .
- Cattle Treatment : In Boran cattle infected with T. congolense, ISM demonstrated therapeutic efficacy even against strains with low levels of drug resistance. The study emphasized the importance of appropriate dosing schedules for maximizing therapeutic outcomes .
Properties
IUPAC Name |
3-[2-(3-amino-5-ethyl-6-phenylphenanthridin-5-ium-8-yl)iminohydrazinyl]benzenecarboximidamide;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7.ClH/c1-2-35-26-16-20(29)11-13-24(26)23-14-12-22(17-25(23)27(35)18-7-4-3-5-8-18)33-34-32-21-10-6-9-19(15-21)28(30)31;/h3-17,29H,2H2,1H3,(H4,30,31,32,33);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJTSGALAVCLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=NNC5=CC=CC(=C5)C(=N)N)N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20438-03-3 (Parent) | |
Record name | Isometamidium chloride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10955855 | |
Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34301-55-8 | |
Record name | Isometamidium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34301-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isometamidium chloride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-8-[3-(3-carbamimidoylphenyl)triaz-2-en-1-yl]-5-ethyl-6-phenylphenanthridin-5-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isometamidium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMETAMIDIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NH28I651F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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